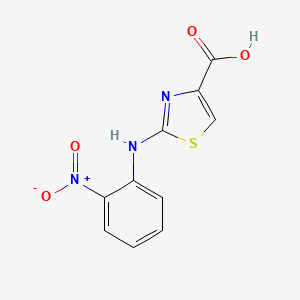

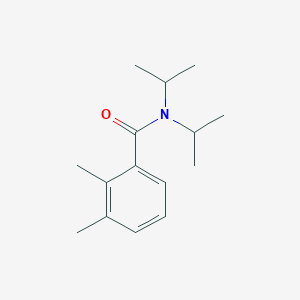

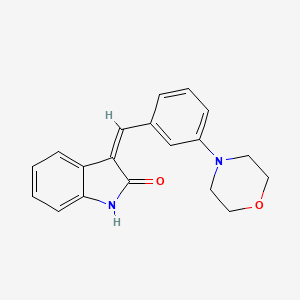

4,5-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Overview

Description

4,5-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C15H15N3S and its molecular weight is 269.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Chemistry

A comprehensive review by Boča, Jameson, and Linert (2011) explores the chemistry and properties of benzothiazole derivatives, including 2,6-bis-(benzthiazol-2-yl)-pyridine, highlighting their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. This review identifies potential areas of interest for further investigation, including unknown analogues of benzothiazole derivatives (Boča, Jameson, & Linert, 2011).

Analytical Techniques

Teunissen et al. (2010) provide an extensive review of the analysis of heterocyclic aromatic amines (HAAs) and their metabolites in various matrices, emphasizing the use of liquid chromatography coupled with mass spectrometry for sensitive and selective analysis. This review covers a broad spectrum of analytical methods developed for assessing HAAs and their relevance to studying biological effects and exposure levels (Teunissen et al., 2010).

Recyclable Catalyst Systems

Recent developments in recyclable copper catalyst systems for C-N bond forming reactions using aryl halides and arylboronic acids are reviewed by Kantam et al. (2013). This work emphasizes the importance of recyclable catalysts in organic synthesis, showcasing the impact of various factors on reaction reactivity and the recycling of heterogeneous catalysts (Kantam et al., 2013).

Curing Parameters and Toxicity

Vázquez, Levenfeld, and Román (1998) discuss the accelerating effect of tertiary aromatic amines in the curing of acrylic resins, focusing on kinetics, mechanism, and activation energy. This review also touches upon toxicity, residuals, and leaching data relevant to biomedical applications, such as denture resins or acrylic bone cements (Vázquez, Levenfeld, & Román, 1998).

Nutritional Aspects and Cancer Research

Snyderwine (1994) reviews experimental studies implicating food-derived heterocyclic amines (HAs) in human breast cancer, highlighting the formation of HAs in cooked meats and their chronic administration leading to mammary gland cancer in rats. This paper emphasizes the need for further studies to evaluate the role of HAs in human cancer etiology (Snyderwine, 1994).

CNS Drug Synthesis Potential

Saganuwan (2017) explores functional chemical groups that may serve as lead molecules for synthesizing compounds with central nervous system (CNS) activity. This review highlights heterocycles with heteroatoms like nitrogen, sulfur, and oxygen, suggesting their potential in developing novel CNS-acting drugs (Saganuwan, 2017).

Role of Heterocyclic Aromatic Amines in Human Diet and Health

Stavric (1994) critically reviews the biological significance of trace levels of mutagenic heterocyclic aromatic amines (HAAs) in the human diet, discussing their formation during cooking, metabolic fate, and the challenges in assessing their health hazard. This review underscores the complexity of evaluating the impact of HAAs on human health due to various unresolved variables (Stavric, 1994).

Mechanism of Action

Target of Action

The primary target of this compound is the Integrated Stress Response (ISR) pathway . The ISR is a cellular stress response common to all eukaryotes and is associated with various diseases and disorders, including inflammation, viral infection, diabetes, cancer, and neurodegenerative diseases .

Mode of Action

The compound interacts with the ISR pathway by modulating the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 (eIF2alpha) on serine 51 . This leads to the suppression of normal protein synthesis and the expression of stress response genes .

Biochemical Pathways

The ISR pathway is a common denominator of different types of cellular stresses. The phosphorylation of eIF2alpha is carried out by a family of four eIF2alpha kinases, each responding to distinct environmental and physiological stresses . The eIF2 complex, which includes eIF2alpha, eIF2beta, and eIF2gamma, plays a key role in the initiation of normal mRNA translation .

Result of Action

The modulation of the ISR pathway by this compound can have significant effects at the molecular and cellular levels. By suppressing normal protein synthesis and promoting the expression of stress response genes, the compound can potentially alter cellular function and response to stress .

Biochemical Analysis

Biochemical Properties

4,5-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with melanin-concentrating hormone (MCH) receptors, acting as an antagonist . By binding to these receptors, this compound can modulate signaling pathways involved in appetite regulation, mood disorders, and metabolic processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, by antagonizing MCH receptors, this compound can alter the signaling pathways that regulate feeding behavior and energy homeostasis . Additionally, it may impact the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to bind to MCH receptors and act as an antagonist is a key aspect of its mechanism of action . This binding inhibits the receptor’s activity, leading to downstream effects on signaling pathways and gene expression. Furthermore, this compound may also interact with other enzymes and proteins, modulating their activity and contributing to its overall biochemical effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, by modulating the activity of MCH receptors, the compound can influence metabolic pathways related to energy homeostasis and lipid metabolism . Additionally, this compound may affect the levels of key metabolites, further impacting cellular metabolism.

Properties

IUPAC Name |

4,5-dimethyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3S/c1-10-6-7-13-14(11(10)2)18-15(19-13)17-9-12-5-3-4-8-16-12/h3-8H,9H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPWKBTPUSCKGOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NCC3=CC=CC=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801208160 | |

| Record name | 4,5-Dimethyl-N-(2-pyridinylmethyl)-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801208160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105191-41-0 | |

| Record name | 4,5-Dimethyl-N-(2-pyridinylmethyl)-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105191-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethyl-N-(2-pyridinylmethyl)-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801208160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-Butyl 3-(Trifluoromethylsulfonyloxy)-4,5,6,8-Tetrahydropyrazolo[3,4-C]Azepine-7(1H)-Carboxylate](/img/structure/B1415328.png)

![Methyl 3-[5-(1,3-oxazol-5-yl)-2-furyl]thiophene-2-carboxylate](/img/structure/B1415333.png)

![Methyl 3-({[(4-fluorophenyl)amino]carbonothioyl}amino)-4-methylthiophene-2-carboxylate](/img/structure/B1415338.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]-2-furonitrile](/img/structure/B1415340.png)

![4-[3-(1,3-Oxazol-5-yl)phenyl]morpholine](/img/structure/B1415341.png)